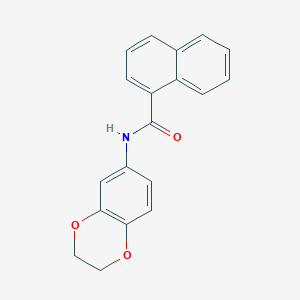![molecular formula C16H13BrN2O2S B246340 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as BMT-047, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, antidiabetic, and anticancer properties.
作用機序
The mechanism of action of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of glucose and lipid metabolism, as well as inflammation and cell proliferation. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ, which is involved in the regulation of glucose and lipid metabolism, and PPARδ, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of inflammation, and the inhibition of cancer cell growth. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes, and to reduce blood glucose levels in diabetic animals. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the infiltration of immune cells into inflamed tissues. In addition, 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
The advantages of using 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its synthetic availability, its ability to activate PPARs, and its potential therapeutic applications. However, there are also limitations to using 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, including its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the research on 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, including:
1. Investigation of the potential therapeutic applications of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in the treatment of diabetes, cancer, and inflammatory disorders.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new analogs of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione with improved pharmacological properties.
4. Investigation of the mechanism of action of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential side effects.
5. Evaluation of the safety and efficacy of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in preclinical and clinical studies.
In conclusion, 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties, and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential side effects of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, and to evaluate its safety and efficacy in preclinical and clinical studies.
合成法
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process that involves the reaction of 4-bromoaniline and 4-methylbenzaldehyde to form an intermediate compound, which is then reacted with thiosemicarbazide to yield the final product. The synthesis of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been optimized to improve the yield and purity of the compound, and various analytical techniques such as NMR spectroscopy and mass spectrometry have been used to confirm the identity and purity of the product.
科学的研究の応用
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties, and has been investigated for its potential use in the treatment of various diseases such as diabetes, cancer, and inflammatory disorders. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been studied for its ability to modulate the immune system and to inhibit the growth of cancer cells, making it a promising candidate for the development of new drugs.
特性
分子式 |
C16H13BrN2O2S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
5-(4-bromoanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-2-8-13(9-3-10)19-15(20)14(22-16(19)21)18-12-6-4-11(17)5-7-12/h2-9,14,18H,1H3 |
InChIキー |
IAHWBYKQOWQJJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



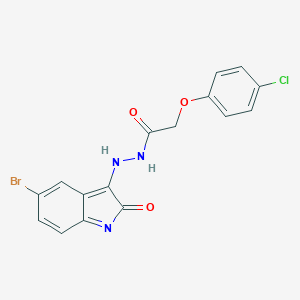
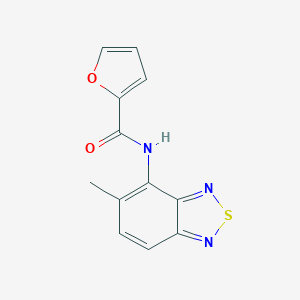
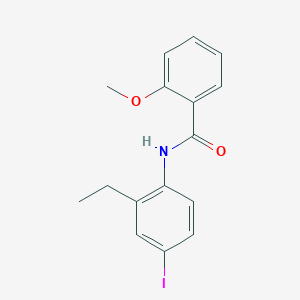

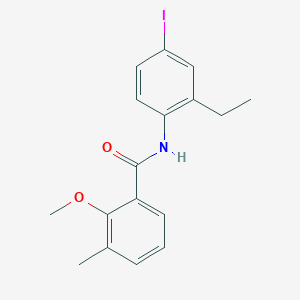


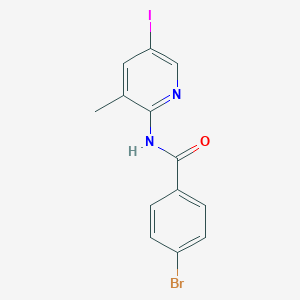
![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
